4-Bromo-2-{[(4-ethoxyphenyl)amino]methyl}phenol
Description
4-Bromo-2-{[(4-ethoxyphenyl)amino]methyl}phenol is a Schiff base derivative characterized by a phenolic core substituted with a bromine atom at the 4-position and an [(4-ethoxyphenyl)amino]methyl group at the 2-position. For instance, similar structures, such as 4-bromo-2-[(E)-(2-chlorophenyl)iminomethyl]phenol, are prepared by reacting 3-bromo-5-chlorosalicylaldehyde with 2-chlorobenzenamine in methanol . The ethoxy group (–OCH₂CH₃) in the target compound is an electron-donating substituent, which may enhance solubility in polar solvents and influence coordination chemistry with metal ions.
Properties
IUPAC Name |
4-bromo-2-[(4-ethoxyanilino)methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO2/c1-2-19-14-6-4-13(5-7-14)17-10-11-9-12(16)3-8-15(11)18/h3-9,17-18H,2,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUWRLAAZIDRJKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NCC2=C(C=CC(=C2)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-{[(4-ethoxyphenyl)amino]methyl}phenol typically involves the reaction of 4-ethoxyaniline with 4-bromo-2-formylphenol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at a controlled temperature .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-{[(4-ethoxyphenyl)amino]methyl}phenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
4-Bromo-2-{[(4-ethoxyphenyl)amino]methyl}phenol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Bromo-2-{[(4-ethoxyphenyl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogous Compounds
Substituent Effects on Physicochemical Properties
- Electron-Donating Groups (e.g., –OCH₃, –OCH₂CH₃):
Compounds with methoxy or ethoxy substituents (e.g., , target compound) exhibit increased solubility in organic solvents and reduced acidity compared to halogenated analogs. The ethoxy group in the target compound may further enhance lipophilicity, making it suitable for membrane permeability in drug design. - Electron-Withdrawing Groups (e.g., –Cl, –Br):
Halogenated derivatives (e.g., ) show lower solubility in polar solvents and higher thermal stability. For example, the 4-chlorophenyl analog has a compact crystal structure due to halogen bonding.
Crystallographic and Structural Insights
- Crystal Packing:
X-ray diffraction studies (e.g., ) reveal that electron-withdrawing substituents like –Cl and –Br promote tighter molecular packing via halogen bonds and π-π interactions. In contrast, bulkier groups (e.g., –OCH₂CH₃) may introduce steric hindrance, affecting crystal symmetry. - Software for Structure Determination: Many analogs (e.g., ) were characterized using SHELXL and SHELXT , ensuring high precision in bond-length (σ(C–C) = 0.005 Å) and angle measurements .
Biological Activity
4-Bromo-2-{[(4-ethoxyphenyl)amino]methyl}phenol is a synthetic organic compound that belongs to the class of Schiff bases. Its unique structure, characterized by a bromine atom and an ethoxyphenyl amino group, suggests potential biological activities that warrant investigation. This article explores the biological activity of this compound, focusing on its interactions with enzymes, antimicrobial properties, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C16H18BrNO2, with a molecular weight of approximately 350.23 g/mol. The compound features a bromine substituent and an ethoxy group attached to the phenolic structure, which may influence its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C16H18BrNO2 |
| Molecular Weight | 350.23 g/mol |
| Functional Groups | Bromine, Ethoxy, Amino |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound may act as an enzyme inhibitor or modulator, altering the activity of various biochemical pathways. This interaction is facilitated by the presence of the phenolic hydroxyl group, which can form hydrogen bonds with target proteins.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of related compounds within the Schiff base family. For instance, derivatives with similar structural features have demonstrated significant antibacterial and antifungal activities against various pathogens. The Minimum Inhibitory Concentration (MIC) values for these compounds indicate promising efficacy against Gram-positive and Gram-negative bacteria, as well as fungi.
| Pathogen | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 2.33 - 156.47 |
| Candida albicans | 16.69 - 78.23 |
These findings suggest that this compound may exhibit similar antimicrobial properties due to its structural similarities with other active Schiff bases .
Case Studies
- Enzyme Inhibition Studies : In biochemical research, compounds like this compound have been investigated for their potential to inhibit specific enzymes involved in metabolic pathways. For example, studies have shown that certain brominated phenolic compounds can inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes.
- Protein Interaction Studies : The compound has been utilized in studies examining protein-ligand interactions, where it acts as a bidentate ligand forming stable complexes with metal ions or proteins. This property enhances its utility in proteomics and drug design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
